The compound 7-Methoxyindoline-2,3-dione and its derivatives have garnered attention in the scientific community due to their potential therapeutic applications. Research has been conducted to explore the biological activities and mechanisms of action of these compounds, particularly in the context of their inhibitory effects on various enzymes and their potential as treatment agents for diseases such as HIV, hepatitis C, and cancer12356.
The biological activities of 7-Methoxyindoline-2,3-dione derivatives are diverse, with several studies highlighting their role as enzyme inhibitors. For instance, 2-hydroxyisoquinoline-1,3-diones (HIDs) have been shown to be potent inhibitors of the human immunodeficiency virus type 1 integrase (HIV-1 IN), with substitutions at position 7 enhancing antiviral activity1. Similarly, 7-methoxytacrine (7-MEOTA) has been found to differentially inhibit acetylcholinesterase (AChE) molecular forms, with a higher sensitivity observed for the globular tetrameric form over the monomeric form, which may have implications for the treatment of Alzheimer's disease2. Additionally, C-7 substituted 2-hydroxyisoquinoline-1,3-diones have been investigated for their ability to inhibit hepatitis C virus (HCV) NS5B polymerase, suggesting a potential role in HCV therapy3. Furthermore, methoxy-substituted 3-formyl-2-phenylindoles have been studied for their capacity to inhibit tubulin polymerization, which is a key process in cell division and a target for anticancer drugs6.
The study of HIDs has revealed that certain substitutions at position 7 can lead to compounds with low nanomolar anti-HIV potencies, which could be beneficial in the development of new HIV treatments. These compounds have shown retained potencies against a panel of IN mutants, indicating their potential to overcome resistance issues associated with current HIV therapies1.
The differential inhibition of AChE molecular forms by 7-MEOTA suggests its potential application in the treatment of Alzheimer's disease. By preferentially inhibiting the G4 form of AChE, 7-MEOTA could modulate cholinergic neurotransmission in the brain, which is believed to be a contributing factor in Alzheimer's pathology2.
The design and synthesis of C-7 substituted 2-hydroxyisoquinoline-1,3-diones have led to the discovery of novel HCV inhibitors. These compounds inhibit both the HCV replicon and the NS5B polymerase, indicating their potential as therapeutic agents against HCV3.
The synthesis of 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives has demonstrated cytotoxic potency against breast cancer cell lines. One particular compound showed higher activity compared to the reference drug doxorubicin, highlighting the potential of these derivatives as selective anticancer agents5.
Methoxy-substituted 3-formyl-2-phenylindoles have been identified as inhibitors of tubulin polymerization, a mode of action shared by several cytostatic drugs. These compounds have shown a range of activities from inactive to potent cytostatic agents, with the most active derivative disrupting microtubule assembly in a manner similar to colchicine6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: